molecular formula C5H8F3NO3 B8488311 Azetidin-3-ol 2,2,2-trifluoroacetate

Azetidin-3-ol 2,2,2-trifluoroacetate

Cat. No. B8488311
M. Wt: 187.12 g/mol
InChI Key: BVXMBOAVHLBDKI-UHFFFAOYSA-N
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Patent
US08129366B2

Procedure details

1-Benzhydryl-3-hydroxyazetidine (3.0 g, 12.6 mmol) was dissolved in methanol (60 mL), and 10 mL of TFA and 10% palladium hydroxide (1.0 g) were added thereto. The mixture was stirred for 24 hours under a hydrogen stream at normal pressure. The catalyst was removed by filtration, water (100 mL) was added to the filtrate, and the mixture was washed three times with ether. The aqueous layer was concentrated under reduced pressure, and the title compound (2.33 g, 99%) was obtained as an amorphous matter.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
C([N:14]1[CH2:17][CH:16]([OH:18])[CH2:15]1)(C1C=CC=CC=1)C1C=CC=CC=1.[C:19]([OH:25])([C:21]([F:24])([F:23])[F:22])=[O:20]>CO.[OH-].[Pd+2].[OH-]>[F:22][C:21]([F:24])([F:23])[C:19]([OH:25])=[O:20].[OH:18][CH:16]1[CH2:17][NH:14][CH2:15]1 |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)O
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
1 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 24 hours under a hydrogen stream at normal pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration, water (100 mL)
ADDITION
Type
ADDITION
Details
was added to the filtrate
WASH
Type
WASH
Details
the mixture was washed three times with ether
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous layer was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC(C(=O)O)(F)F.OC1CNC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.33 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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